molecular formula C17H17ClN2O3S B11048965 3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11048965
M. Wt: 364.8 g/mol
InChI Key: QHSZVXHAYBMECF-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine is a complex organic compound that features a pyrrole ring substituted with a chlorophenylsulfonyl group, a furylmethyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furylmethyl Group: The furylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-furylmethanol and a Lewis acid catalyst like aluminum chloride.

    Methylation: The final step involves the methylation of the pyrrole ring at the 4 and 5 positions using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfonyl]-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenylsulfonyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfonyl]-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction between the compound and its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfonyl]-1-(2-furylmethyl)-2-imino-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
  • 3-[(4-Chlorophenyl)sulfonyl]-1-(2-furylmethyl)-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one

Uniqueness

3-[(4-Chlorophenyl)sulfonyl]-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine is unique due to its specific combination of functional groups and structural features. The presence of the chlorophenylsulfonyl group, furylmethyl group, and dimethyl substitution on the pyrrole ring provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C17H17ClN2O3S/c1-11-12(2)20(10-14-4-3-9-23-14)17(19)16(11)24(21,22)15-7-5-13(18)6-8-15/h3-9H,10,19H2,1-2H3

InChI Key

QHSZVXHAYBMECF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CC=CO3)C

Origin of Product

United States

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